Ethyl isobutyrylacetate

Catalog No.
S1490970
CAS No.
7152-15-0
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isobutyrylacetate

CAS Number

7152-15-0

Product Name

Ethyl isobutyrylacetate

IUPAC Name

ethyl 4-methyl-3-oxopentanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3

InChI Key

XCLDSQRVMMXWMS-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C(C)C

Synonyms

3-Oxo-4-methylpentanoic Acid Ethyl Ester; 4-Methyl-3-oxo-pentanoic Acid Ethyl Ester; 4-Methyl-3-oxovaleric Acid Ethyl Ester; Ethyl 2-isobutyrylacetate; Ethyl 3-Isopropyl-3-oxopropanoate; Ethyl 3-oxo-4-methylpentanoate; Ethyl 3-Oxo-4-methylvalerate; E

Canonical SMILES

CCOC(=O)CC(=O)C(C)C

The exact mass of the compound Ethyl isobutyrylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62029. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl isobutyrylacetate (ethyl 4-methyl-3-oxopentanoate) is a branched β-keto ester characterized by its isopropyl moiety adjacent to the reactive carbonyl group. As a fundamental building block in pharmaceutical and agrochemical manufacturing, it exhibits a boiling point of 173 °C and a density of 0.98 g/mL at 25 °C. The compound is primarily procured as a precursor for the regioselective synthesis of complex heterocycles, including pyrazoles, pyrimidines, and pyrroles. Its distinct steric profile, driven by the bulky isobutyryl group, makes it a critical intermediate for synthesizing active pharmaceutical ingredients (APIs) such as atorvastatin and various diacylglycerol acyltransferase 1 (DGAT1) inhibitors, where precise spatial arrangement is mandatory for target binding.

Substituting ethyl isobutyrylacetate with more common, unbranched analogs like ethyl acetoacetate fundamentally alters the steric environment of downstream cyclization reactions. In multi-component condensations, the isopropyl group dictates the regiochemical outcome and prevents the formation of inactive regioisomers, which is critical in API synthesis [1]. Furthermore, the increased steric bulk significantly impacts reaction kinetics; acid-catalyzed condensations that proceed rapidly with ethyl acetoacetate often require optimized, harsher conditions or specific catalysts when using ethyl isobutyrylacetate. Consequently, attempting a generic substitution not only yields entirely different structural derivatives but also disrupts established manufacturing workflows by altering yield profiles and impurity clearance requirements.

Steric Impact on Condensation Kinetics and Yield

When synthesizing sterically hindered heterocyclic frameworks, the bulky isopropyl group of ethyl isobutyrylacetate significantly alters reaction kinetics compared to unbranched analogs. In the H2SO4-catalyzed Pechmann condensation with bromoresorcinol to form trimethylangelicin analogs, ethyl isobutyrylacetate achieved a 25% yield after 1 hour, whereas the less hindered ethyl acetoacetate reached an 82% yield under identical conditions[1]. This quantitative drop highlights the necessity for process chemists to optimize reaction times or catalyst loads when substituting linear beta-keto esters with this branched precursor.

Evidence DimensionCondensation Yield (1 hour, H2SO4 catalysis)
Target Compound Data25% yield
Comparator Or BaselineEthyl acetoacetate (82% yield)
Quantified Difference57% absolute reduction in yield under unoptimized baseline conditions
ConditionsPechmann condensation with bromoresorcinol, H2SO4 catalyst, 1 hour reaction time

Buyers and process engineers must account for the reduced reaction kinetics caused by steric hindrance, requiring specific process optimization when scaling up branched derivatives.

Regioselective Hantzsch Pyrrole Synthesis for API Manufacturing

Ethyl isobutyrylacetate is the non-substitutable precursor for the commercial synthesis of atorvastatin calcium. During the Hantzsch reaction with Compound III, it is utilized at a precise 1.20:1.00 to 1.00:1.00 molar ratio to construct the central pyrrole ring [1]. Unlike linear beta-keto esters, the isopropyl moiety of ethyl isobutyrylacetate guarantees the correct spatial orientation of the lipophilic side chain, which is an absolute structural requirement for the resulting API's binding affinity to HMG-CoA reductase.

Evidence DimensionAPI Structural Viability
Target Compound DataYields biologically active atorvastatin core (isopropyl substituted)
Comparator Or BaselineLinear beta-keto esters (yield inactive des-isopropyl analogs)
Quantified DifferenceCritical enabler of target API vs. complete loss of pharmacological viability
ConditionsHantzsch pyrrole synthesis with Compound III and ammonium acetate

Procurement of this exact branched ester is mandatory for atorvastatin generic manufacturers, as any substitution would produce biologically inactive statin analogs.

High-Yielding Synthesis of Fused Pyrimidines Despite Steric Bulk

Despite its bulky isopropyl group, ethyl isobutyrylacetate maintains consistent processability in specific cyclocondensations when optimal solvent systems are employed. In the synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives, condensation with 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles in acetic acid with H2SO4 yielded 87-95% of the target isopropyl-substituted heterocycles [1]. This performance is directly comparable to the yields achieved with less hindered precursors like pentane-2,4-dione or ethyl acetoacetate, proving its reliability as a drop-in building block for complex libraries.

Evidence DimensionCyclocondensation Yield
Target Compound Data87-95% yield
Comparator Or BaselineEthyl acetoacetate / Pentane-2,4-dione (similar 87-95% baseline yields)
Quantified DifferenceMaintains >87% yield parity with unbranched precursors under optimized acidic conditions
ConditionsCondensation with 5-aminopyrazoles in AcOH/H2SO4

Demonstrates that with appropriate acidic solvent systems, this sterically hindered compound achieves high-yielding cyclization, making it a reliable precursor for generating proprietary branched heterocyclic libraries.

Purity and Yield Dependencies Based on Industrial Synthesis Route

The commercial viability and purity of ethyl isobutyrylacetate are highly dependent on the vendor's manufacturing route. Comparative industrial data shows that synthesizing the compound via a magnesium chloride/triethylamine method achieves a 61% yield with simplified post-treatment and higher product purity [1]. In contrast, the traditional magnesium alkoxide method suffers from lower yields and more complex impurity profiles. Selecting lots produced via the MgCl2/Et3N route minimizes trace metal and unreacted starting material carryover.

Evidence DimensionIndustrial Synthesis Yield and Purity Profile
Target Compound Data61% yield (MgCl2/Et3N route) with high purity
Comparator Or BaselineMagnesium alkoxide route (lower yield, complex post-treatment)
Quantified DifferenceHigher yield and reduced impurity burden via the MgCl2/Et3N pathway
ConditionsReaction of potassium monoethyl malonate with isobutyryl chloride at 0-5 °C

Procurement teams should verify the supplier's synthetic route, as the MgCl2/Et3N method provides a higher-purity precursor that reduces the risk of catalyst poisoning in downstream API manufacturing.

Commercial Manufacturing of Atorvastatin Calcium

Ethyl isobutyrylacetate is the mandatory precursor for the Hantzsch synthesis of the central pyrrole ring in atorvastatin [1]. Its isopropyl group is essential for ensuring the correct spatial orientation of the drug's lipophilic side chain, which dictates binding affinity to HMG-CoA reductase.

Synthesis of Sterically Hindered Heterocyclic Libraries

Highly suited for generating novel pyrazolo[1,5-a]pyrimidines and substituted angelicins, where the controlled steric bulk of the isobutyryl group is used to probe structure-activity relationships (SAR) [2]. It maintains consistent processability in optimized acidic solvent systems, enabling the reliable production of branched derivatives.

Development of DGAT1 Inhibitors and Atypical Antipsychotics

Utilized in the synthesis of pyrazinecarboxamide and piperazine derivatives, where the branched alkyl chain modifies the lipophilicity and receptor binding profiles compared to methyl-substituted analogs , making it a critical building block in targeted drug discovery.

XLogP3

1.3

Boiling Point

173.0 °C

Melting Point

-9.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7152-15-0

Wikipedia

Ethyl isobutyrylacetate

Dates

Last modified: 08-15-2023
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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